molecular formula C10H10O4 B2992349 2-[2-(Methoxycarbonyl)phenyl]acetic acid CAS No. 14736-49-3

2-[2-(Methoxycarbonyl)phenyl]acetic acid

Cat. No. B2992349
CAS RN: 14736-49-3
M. Wt: 194.186
InChI Key: UFUWTDVWSUXJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[2-(Methoxycarbonyl)phenyl]acetic acid” is a chemical compound with the molecular formula C10H10O4 . It has a molecular weight of 194.18 g/mol . The IUPAC name for this compound is 2-(2-methoxycarbonylphenyl)acetic acid .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C10H10O4/c1-14-10(13)8-5-3-2-4-7(8)6-9(11)12/h2-5H,6H2,1H3,(H,11,12) . The Canonical SMILES representation is COC(=O)C1=CC=CC=C1CC(=O)O .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 63.6 Ų and contains 1 hydrogen bond donor and 4 hydrogen bond acceptors . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 194.05790880 g/mol .

Scientific Research Applications

Chiral Auxiliary Compounds 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound related to 2-[2-(Methoxycarbonyl)phenyl]acetic acid, has been investigated for its potential as a versatile chiral phosphonic auxiliary. Preliminary studies indicate its utility in chiral derivatization of amines and alcohols, demonstrating satisfactory separation of diastereomeric alcohols and amines in 31P NMR spectra (Majewska, 2019).

Hydroxyl Protecting Groups The utility of the (2-nitrophenyl)acetyl group, derived from the inexpensive (2-nitrophenyl)acetic acid, for protecting hydroxyl functions has been reported. This new protecting group is orthogonal with commonly used groups and can be selectively removed without affecting other common protecting groups, showcasing its potential in organic synthesis (Daragics & Fügedi, 2010).

Catalysis in Acetic Acid Production The role of ligands in the rhodium-catalyzed carbonylation of methanol, an important industrial process for producing acetic acid, has been reviewed. This research emphasizes the search for catalysts that operate under milder conditions and the development of new multifunctional ligands for improved catalytic activity (Thomas & Süss-Fink, 2003).

Advanced Oxidation Processes Research on the advanced oxidation processes (AOPs) for pollutant degradation using peracetic acid (PAA) highlights the generation of acetyloxyl and acetylperoxyl radicals. This study provides insights into the degradation of aromatic organic compounds, expanding the applications of PAA-based AOPs (Kim et al., 2020).

Synthetic Organic Chemistry The synthesis of novel indole-benzimidazole derivatives using 2-methylindole-3-acetic acid and its derivatives showcases the versatility of these compounds in synthesizing heterocyclic compounds with potential biological activities (Wang et al., 2016).

properties

IUPAC Name

2-(2-methoxycarbonylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-10(13)8-5-3-2-4-7(8)6-9(11)12/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUWTDVWSUXJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Methoxycarbonyl)phenyl]acetic acid

CAS RN

14736-49-3
Record name 2-[2-(methoxycarbonyl)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.